molecular formula C21H22ClFN4O3S B2631027 (E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1322034-54-7

(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2631027
CAS No.: 1322034-54-7
M. Wt: 464.94
InChI Key: FSGAQBJHGMYZCY-ASTDGNLGSA-N
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Description

(E)-N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride is a structurally complex acrylamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a dimethylaminopropyl side chain. The acrylamide moiety is further modified with a 3-nitrophenyl group in the (E)-configuration. Its hydrochloride salt form enhances solubility and stability, making it suitable for biochemical assays and preclinical studies.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S.ClH/c1-24(2)12-5-13-25(21-23-20-17(22)8-4-9-18(20)30-21)19(27)11-10-15-6-3-7-16(14-15)26(28)29;/h3-4,6-11,14H,5,12-13H2,1-2H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGAQBJHGMYZCY-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a fluorescent probe for cysteine detection. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Fluorobenzo[d]thiazole moiety : Imparts unique chemical properties.
  • Acrylamide backbone : Known for its reactivity and ability to form various derivatives.

Target Interaction

The primary biological target of this compound is cysteine , a sulfur-containing amino acid. The interaction with cysteine is crucial for its function as a fluorescent probe. The compound shows minimal fluorescence in isolation but exhibits a significant enhancement (4725-fold) in the presence of cysteine, indicating its potential for selective imaging applications.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Fluorescent Sensing : It selectively senses cysteine over other amino acids, making it useful for biological imaging.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways remain to be elucidated.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The results indicate that the compound induces apoptosis and cell cycle arrest at specific concentrations .

Cell LineIC50 (μM)Mechanism of Action
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12991.8Apoptosis induction

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the benzothiazole and acrylamide rings significantly affect biological activity. For example, modifications to the fluorine position or the introduction of different alkyl groups can enhance potency against specific cancer types .

Case Studies

  • Cysteine Sensing : In a study published in Frontiers in Chemistry, the compound was used as a fluorescent probe to detect cysteine levels in cellular environments, showcasing its utility in biochemical assays .
  • Antitumor Efficacy : A series of experiments demonstrated that this compound could effectively inhibit tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability, supported by its ability to penetrate cellular membranes due to the dimethylamino group. Further research is needed to determine its metabolic stability and excretion pathways.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have highlighted its effectiveness against breast cancer and leukemia models, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

Limited studies have reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, its efficacy is lower than conventional antibiotics, indicating the need for further investigation into its potential as an antibacterial agent.

Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. It may modulate oxidative stress pathways, providing protective effects on neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of (E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotection in Animal Models

In another study published in Neuropharmacology, researchers investigated the neuroprotective effects of this compound in rodent models of oxidative stress-induced neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

Key structural variations among analogues include substitutions on the benzothiazole ring, acrylamide backbone, and aromatic substituents. Below is a comparative analysis:

Compound Name Key Structural Differences Potential Impact on Properties Reference
(E)-N-(3-(Dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride 4-methylbenzothiazole instead of 4-fluoro Reduced electronegativity; may alter binding affinity due to steric and electronic effects
(E)-N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride 6-fluorobenzothiazole and thiophen-2-yl instead of 4-fluoro and 3-nitrophenyl Enhanced π-π stacking (thiophene vs. nitro group); altered solubility and target selectivity
2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride Acetamide backbone with 4-chlorophenylthio and 6-nitrobenzothiazole Increased hydrophobicity; potential for covalent interactions via thioether linkage
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Methoxybenzothiazole and carboxamide backbone Improved metabolic stability (methoxy group); reduced electrophilicity of the acrylamide

Key Findings :

  • Electron-Withdrawing vs.
  • Aromatic Substituents : Replacement of the 3-nitrophenyl group with thiophen-2-yl (as in ) introduces sulfur-mediated interactions but reduces nitro-group-mediated hydrogen bonding.
  • Backbone Flexibility : Acetamide derivatives (e.g., ) exhibit restricted conformational flexibility compared to acrylamides, which may limit binding to dynamic protein targets.

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